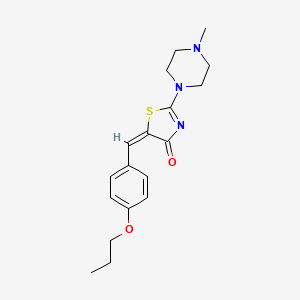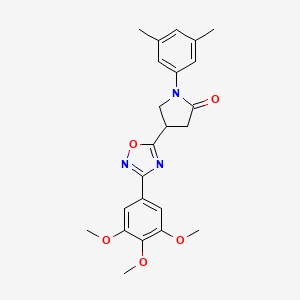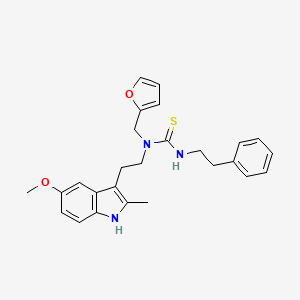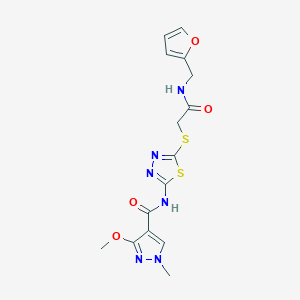
(E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one is a chemical compound with potential applications in scientific research. It is a thiazolone derivative that has been synthesized using various methods to study its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in disease progression. For instance, it has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For instance, it has been reported to reduce the production of inflammatory mediators, such as prostaglandin E2 and nitric oxide, in animal models of inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has been reported to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one in lab experiments is its potential therapeutic value for various diseases. It has also been shown to have low toxicity in animal models, making it a safe compound to use in research studies. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders the development of more specific and effective therapeutic agents based on this compound.
Future Directions
There are several future directions for the research on (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to study its mechanism of action and identify the specific enzymes and signaling pathways it targets. Furthermore, it is important to investigate its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in humans.
Synthesis Methods
The synthesis of (E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one has been reported in several research studies. One of the methods involves the condensation reaction between 4-propoxybenzaldehyde and 2-amino-4-methylpiperazine in the presence of acetic acid. The resulting product is then reacted with 2-bromoacetylthiazole in the presence of potassium carbonate to obtain this compound. Other methods involve the use of different reagents and solvents to obtain the desired product.
Scientific Research Applications
(E)-2-(4-methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated as a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
(5E)-2-(4-methylpiperazin-1-yl)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-3-12-23-15-6-4-14(5-7-15)13-16-17(22)19-18(24-16)21-10-8-20(2)9-11-21/h4-7,13H,3,8-12H2,1-2H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONONHODIYUOECH-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-sulfamoylphenyl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2620955.png)
![(R)-(4-Ethyl-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2620956.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2620959.png)

![2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2620964.png)


![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2620968.png)
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B2620969.png)
![(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2620972.png)
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B2620974.png)

